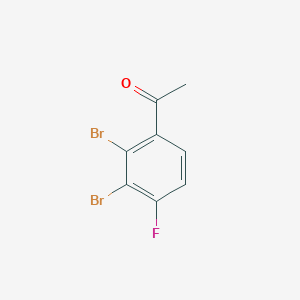

2',3'-Dibromo-4'-fluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dibromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEXVIXAWKSCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Organic Transformations of 2 ,3 Dibromo 4 Fluoroacetophenone

Mechanistic Investigations of Halogen Reactivity and Leaving Group Ability

The presence of multiple halogen substituents on the aromatic ring of 2',3'-Dibromo-4'-fluoroacetophenone gives rise to a nuanced reactivity profile. The interplay of electronic and steric effects governs the susceptibility of the carbon-halogen bonds to cleavage and substitution, making a detailed mechanistic understanding crucial for predictable synthetic outcomes.

Nucleophilic Substitution Pathways at Brominated Centers

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the ring, the presence of the acetyl group in this compound does provide some activation. However, the reactivity of the brominated centers towards nucleophilic attack is generally low under standard SNAr conditions. The substitution pattern, with halogens at the 2', 3', and 4' positions, does not create a strong electronic pull to facilitate the addition-elimination mechanism characteristic of SNAr.

For a successful nucleophilic substitution to occur at the brominated centers, more forcing conditions or the use of specific catalytic systems would likely be necessary. The relative leaving group ability of the halogens (I > Br > Cl > F) suggests that the carbon-bromine bonds are more susceptible to cleavage than the carbon-fluorine bond. However, without significant activation, direct displacement of the bromide ions by common nucleophiles is an unfavorable process. The reactivity could be enhanced in the presence of a strong π-accepting ligand that could coordinate to the aromatic system and lower the activation energy for nucleophilic attack.

Electronic and Steric Influence of Halogen Substituents on Molecular Reactivity

The electronic landscape of this compound is shaped by the competing inductive and resonance effects of the halogen substituents and the acetyl group. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I). Bromine also has a -I effect, though weaker than fluorine. Both halogens also possess a lone pair of electrons that can be donated to the aromatic ring through the resonance effect (+R), but this is generally weaker than their inductive withdrawal. The acetyl group is a moderate deactivator and directs incoming electrophiles to the meta position.

The combined electronic influence of the two bromine atoms and the fluorine atom results in a general deactivation of the aromatic ring towards electrophilic substitution. Conversely, this electron deficiency enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric hindrance also plays a significant role in the reactivity of this molecule. The bromine atom at the 2'-position, ortho to the acetyl group, creates considerable steric bulk. This can hinder the approach of reagents to both the acetyl group and the adjacent 3'-bromo substituent. This steric crowding can be exploited to achieve regioselectivity in certain reactions, as the less hindered 3'-bromo position might be more accessible under specific conditions. Computational studies on related halogenated acetophenones have shown that the interplay between hydrogen bonding and stacking interactions can be influenced by the position of the halogen substituent. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the carbon-bromine bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling and its Variations

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile method for the arylation, vinylation, or alkylation of this compound. The higher reactivity of the C-Br bonds compared to the C-F bond allows for selective coupling at the brominated positions.

Research on symmetrical dibromoarenes has demonstrated that monocoupling can be achieved with high selectivity, which can be extended to the one-pot synthesis of unsymmetrical products. researchgate.net In the case of this compound, the electronic and steric differences between the two bromine atoms can be exploited to achieve regioselective monocoupling. The C-Br bond at the 3'-position is generally more reactive in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance compared to the 2'-position. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is often possible to favor the substitution of one bromine atom over the other.

| Parameter | Condition for Monosubstitution | Condition for Disubstitution |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | Monodentate phosphines (e.g., PPh₃) | Bidentate phosphines (e.g., dppf) |

| Base | Mild bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., K₃PO₄) |

| Temperature | Lower temperatures (e.g., room temp. to 60 °C) | Higher temperatures (e.g., >80 °C) |

| Reactant Ratio | Slight excess of boronic acid (1.1-1.3 equiv.) | Excess of boronic acid (>2.2 equiv.) |

This table presents typical conditions for achieving selective Suzuki-Miyaura coupling reactions on dibromoarenes. The optimal conditions for this compound may vary.

Following a successful monocoupling, a second, different organoboron reagent can be introduced to functionalize the remaining C-Br bond, leading to the synthesis of unsymmetrical, polysubstituted acetophenones.

Stille Coupling and Other Organometallic Cross-Coupling Methodologies

The Stille coupling, which utilizes organotin reagents, is another powerful method for the functionalization of this compound. organic-chemistry.orguwindsor.cawikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction is catalyzed by palladium complexes and exhibits good functional group tolerance. uwindsor.caharvard.edu The general reactivity trend for halides in the Stille reaction is I > Br > Cl, making the C-Br bonds of this compound suitable reaction sites. libretexts.org

The mechanism of the Stille coupling involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligands and additives can significantly influence the reaction rate and selectivity. harvard.edu

Other organometallic cross-coupling reactions, such as the Negishi (organozinc), Hiyama (organosilicon), and Kumada (organomagnesium) couplings, can also be employed to functionalize this compound. Each of these methods offers a unique set of advantages in terms of reactivity, selectivity, and substrate scope, providing a broad toolkit for the synthetic chemist.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Stille | R-Sn(Alkyl)₃ organic-chemistry.orgwikipedia.org | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃ harvard.edu | Good functional group tolerance, air and moisture stable reagents wikipedia.org |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High reactivity, useful for alkyl-aryl coupling |

| Hiyama | R-Si(OR')₃ | Pd(OAc)₂, [Rh(cod)Cl]₂ | Fluoride activation required, low toxicity of silicon byproducts |

| Kumada | R-MgX (Grignard reagent) | Ni(dppp)Cl₂, Pd(dppf)Cl₂ | Highly reactive nucleophiles, can be base-sensitive |

This table summarizes key aspects of various cross-coupling reactions applicable to this compound.

Regioselective Cross-Coupling of Polyhalogenated Aromatic Systems

Achieving regioselectivity in the cross-coupling of polyhalogenated aromatic systems like this compound is a significant synthetic challenge and an area of active research. The ability to selectively functionalize one halogenated position over another is critical for the efficient synthesis of complex target molecules.

The primary factors governing regioselectivity are:

Electronic Effects: The electron-withdrawing or -donating nature of the substituents on the aromatic ring can influence the rate of oxidative addition at different C-X bonds.

Steric Effects: The steric hindrance around a C-X bond can prevent the bulky palladium catalyst from approaching, thus favoring reaction at a less hindered site.

Halogen Reactivity: The inherent reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for selective coupling.

In the case of this compound, the C-Br bond at the 3'-position is sterically less encumbered than the one at the 2'-position, which is ortho to the acetyl group. This steric difference is often the dominant factor in directing the initial cross-coupling reaction to the 3'-position. By carefully controlling the reaction parameters, such as using a bulky phosphine (B1218219) ligand on the palladium catalyst, the selectivity for the less hindered position can be further enhanced.

Recent studies on other polyhalogenated systems have demonstrated that highly regioselective mono- and diarylations can be achieved. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine, selective reactions at either position can be controlled by the choice of catalyst and conditions. researchgate.net Similarly, site-selective couplings have been reported for tetrabromofuran. rsc.org These examples highlight the potential for achieving high levels of regiocontrol in the cross-coupling reactions of this compound, enabling its use as a versatile scaffold for the synthesis of a wide array of complex organic molecules.

Heterocyclic Compound Synthesis Utilizing Bromofluoroacetophenone Derivatives

The reactivity of the α-carbon and the aryl halides on this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic systems. The key to many of these transformations is the initial α-bromination of the acetophenone (B1666503) to yield the highly reactive α-halo ketone, 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone. This intermediate serves as a versatile electrophile for reactions with various nucleophiles to construct different ring systems.

Pathways to Thiazole (B1198619) and Thiazolo[3,2-b]nih.govnih.govresearchgate.nettriazole Derivatives

The synthesis of thiazole rings, a core structure in many biologically active compounds, can be readily achieved using α-haloketones. fabad.org.tr The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. nih.gov For this compound, the process would begin with its α-bromination to produce 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone. This intermediate can then react with a thioamide, such as thioacetamide, to yield a substituted thiazole. The reaction proceeds through the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Similarly, the fused heterocyclic system thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole can be synthesized. This involves the reaction of the same α-bromo ketone intermediate with a suitable triazole derivative, specifically 3-mercapto-1,2,4-triazole. The reaction is a regioselective cyclocondensation that typically provides the thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole isomer in high yield. researchgate.netresearchgate.net The structure of the final product can be unequivocally confirmed through methods like X-ray crystallography and 2D-NMR spectroscopy. researchgate.net

| Reaction | Starting Acetophenone Derivative | Reagent | Product Class |

| Hantzsch Thiazole Synthesis | 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone | Thioamide (e.g., Thioacetamide) | 2-Alkyl/Aryl-4-(2,3-dibromo-4-fluorophenyl)thiazole |

| Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole Synthesis | 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone | 3-Mercapto-1,2,4-triazole | Substituted 2-(2,3-dibromo-4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole |

Formation of Pyrazine Derivatives and Related Systems

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. scispace.com A common route to substituted pyrazines involves the self-condensation of α-aminoketones, which dimerize to form dihydropyrazines that are subsequently oxidized. The required α-aminoketone precursor can be prepared from an α-haloketone via nucleophilic substitution with ammonia (B1221849) or an amine.

Therefore, 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone can serve as the starting point. Reaction with ammonia would yield 2-amino-1-(2,3-dibromo-4-fluorophenyl)ethanone. Two molecules of this α-aminoketone can then undergo condensation to form a dihydropyrazine (B8608421) intermediate, which upon air or chemical oxidation, would produce the symmetrically substituted 2,5-bis(2,3-dibromo-4-fluorophenyl)pyrazine.

A related synthesis can be used to form quinoxalines (benzopyrazines). This involves the condensation of an α-diketone or an α-haloketone with an o-phenylenediamine (B120857). For instance, reacting 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone with an o-phenylenediamine derivative would lead to the formation of a substituted quinoxaline. rsc.org

| Target Heterocycle | Key Intermediate | Key Reaction |

| Symmetrically Substituted Pyrazine | 2-amino-1-(2,3-dibromo-4-fluorophenyl)ethanone | Dimerization and oxidation |

| Substituted Quinoxaline | 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone | Condensation with o-phenylenediamine |

Generation of Pyridinium (B92312) Ylides and Precursors for Symmetrical Pyridines

Pyridinium salts and their corresponding ylides are valuable intermediates in organic synthesis. organic-chemistry.orgrsc.org A pyridinium salt can be readily prepared from the reaction of 2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone with pyridine (B92270). This reaction is a straightforward N-alkylation where the pyridine nitrogen acts as a nucleophile, displacing the bromide from the α-carbon of the ketone.

The resulting N-phenacylpyridinium bromide salt can then be deprotonated at the α-carbon using a suitable base (e.g., potassium carbonate) to generate a stable pyridinium ylide. organic-chemistry.org These ylides are nucleophiles that can participate in various transformations, including conjugate additions and cycloadditions. organic-chemistry.orgrsc.org

Furthermore, pyridinium salts can serve as precursors for the synthesis of substituted pyridines. nih.gov For example, a Kröhnke-type synthesis of symmetrical 2,4,6-triarylpyridines can be envisioned. This would involve the reaction of the pyridinium salt with ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid, potentially with another ketone or enone component, to construct the pyridine ring. nih.govresearchgate.net

Other Significant Chemical Transformations

Beyond heterocycle synthesis, this compound undergoes other important reactions, including modifications of its halogen and ketone functionalities.

Reductive Dehalogenation Reactions

The bromine atoms on the aromatic ring of this compound can be removed through reductive dehalogenation. The selective removal of one or both bromine atoms can be a strategic step to access other substituted acetophenones. Standard methods for aryl bromide reduction include catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and catalyst loading) can be tuned to potentially achieve selective monodebromination or complete debromination to 4'-fluoroacetophenone (B120862).

Another approach involves the use of reducing agents like triethyl phosphite, which has been noted for its ability to reduce aryl halides under certain conditions, such as during an Arbuzov reaction. nih.gov The relative reactivity of the halogens (ortho-bromo vs. meta-bromo vs. para-fluoro) would influence the selectivity of the reduction, with the C-Br bonds being significantly more susceptible to cleavage than the more stable C-F bond.

Synthesis of Alpha,Beta-Unsaturated Ketones (e.g., Chalcones)

One of the most fundamental reactions of acetophenones is the Claisen-Schmidt condensation to form chalcones, which are α,β-unsaturated ketones. wikipedia.org This reaction involves the base-catalyzed condensation of an acetophenone with an aldehyde that lacks α-hydrogens, typically an aromatic aldehyde. rsc.org this compound serves as the ketone component, providing the enolate nucleophile upon treatment with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The enolate then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde), leading to an aldol (B89426) addition product. This β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone (B49325). magritek.com This method is highly versatile, allowing for the synthesis of a wide array of substituted chalcones by varying the aldehyde reactant. nih.govossila.com These chalcone derivatives are important synthetic intermediates and have applications in materials science and drug discovery. wpmucdn.comderpharmachemica.com

| Aldehyde Reactant | Resulting Chalcone Product |

| Benzaldehyde | (E)-1-(2,3-dibromo-4-fluorophenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-1-(2,3-dibromo-4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(2,3-dibromo-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Naphthaldehyde | (E)-1-(2,3-dibromo-4-fluorophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one |

Computational and Theoretical Studies of 2 ,3 Dibromo 4 Fluoroacetophenone

Quantum Chemical Calculation Methodologies and Software Applications

Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and electronic properties of organic molecules. These methods, implemented through various software packages, provide insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like acetophenone (B1666503) derivatives. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. For a molecule such as 2',3'-Dibromo-4'-fluoroacetophenone, DFT would be applied to calculate its ground-state electronic structure, providing a foundation for understanding its chemical behavior.

Selection of Basis Sets and Exchange-Correlation Functionals for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For halogenated aromatic compounds, basis sets like 6-311++G(d,p) are commonly employed. This type of basis set is extensive enough to provide a good description of the electron distribution, including polarization and diffuse functions, which are crucial for atoms with lone pairs like halogens and oxygen.

The selection of the exchange-correlation functional is also critical. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice and has been shown to provide reliable results for a wide range of organic molecules. The combination of a suitable basis set and functional is key to achieving accurate predictions of the molecule's properties.

Analysis of Molecular Structure and Electronic Properties

Computational analysis provides detailed information about the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Determination of Optimized Geometrical Parameters and Conformational Energies

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the acetyl group introduces a rotational degree of freedom, and computational scans of the relevant dihedral angle would be performed to identify the lowest energy conformer. The planarity or non-planarity of the molecule, influenced by the steric and electronic effects of the bromine and fluorine substituents, would be a key finding of this analysis.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 | ~120 | - |

| C-F | ~1.35 | - | - |

| C-Br | ~1.90 | - | - |

| C=O | ~1.22 | - | - |

| C-C=O | - | ~120 | - |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atoms, while the LUMO would likely be centered on the acetyl group.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific data for this compound is not available.

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the most negative potential (red) would be expected around the carbonyl oxygen atom, while the regions around the hydrogen atoms would exhibit a more positive potential (blue).

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding patterns (bonds, lone pairs, etc.), making the electronic structure more intuitive. The stability of a molecule is assessed by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The energy of these interactions, known as the second-order perturbation stabilization energy (E(2)), quantifies the extent of charge delocalization from a donor to an acceptor orbital. materialsciencejournal.org

For this compound, NBO analysis reveals significant hyperconjugative interactions that stabilize the molecule. The primary donor orbitals are the lone pairs (LP) of the oxygen, fluorine, and bromine atoms, while key acceptor orbitals include the antibonding π* and σ* orbitals of the phenyl ring and the carbonyl group.

Key findings from NBO analysis include:

Occupancy of Lone Pairs: The occupancy of the lone pair orbitals of the halogen atoms is typically less than the ideal value of 2, which is a direct consequence of their participation in these charge transfer interactions. The degree of p-character in the lone pair orbitals influences their ability to donate electron density. ijnc.ir

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (O) | π(C-C)ring | n → π | High | Stabilization via resonance of carbonyl group with the ring. |

| LP (Br) | π(C-C)ring | n → π | Moderate | Charge delocalization from bromine to the aromatic system. materialsciencejournal.org |

| LP (F) | σ(C-C)ring | n → σ | Moderate | Hyperconjugation contributing to stability. |

| π(C-C)ring | π(C=O) | π → π | High | Conjugation between the phenyl ring and the acetyl group. |

Intermolecular Interactions and Conformational Preferences

The substituents on the phenyl ring of this compound—two bromine atoms, a fluorine atom, and an acetyl group—dictate the nature of its intermolecular interactions in the solid state. These non-covalent interactions, including hydrogen bonds, halogen bonds, and aromatic stacking, are crucial in determining the crystal packing and physical properties of the compound.

Hydrogen Bonding: While the fluorine atom possesses three lone pairs and high electronegativity, it is generally considered a weak hydrogen bond acceptor in organic molecules. nih.gov However, weak C–H···O and C–H···F hydrogen bonds can still form, where hydrogen atoms from the acetyl group or the aromatic ring of one molecule interact with the oxygen or fluorine atoms of a neighboring molecule.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen. These Br···O interactions can play a significant role in the crystal lattice formation.

Aromatic Stacking Interactions: The substituted phenyl ring can engage in π-stacking interactions. The electrostatic nature of these interactions is heavily influenced by the substituents. The electron-withdrawing nature of the halogens and the acetyl group creates a quadrupole moment on the aromatic ring that influences how it stacks with adjacent rings. rsc.orgrsc.org These interactions are sensitive to the orientation and offset of the stacked rings. rsc.orgresearchgate.net Inter-stack aggregation can be further stabilized by interactions like C–H···F bonds between neighboring columns of molecules. rsc.org

Conformational analysis of acetophenone derivatives often focuses on the orientation of the acetyl group relative to the phenyl ring. Two primary planar conformations are possible: s-cis (where the carbonyl C=O bond is eclipsed with a C-C bond of the ring) and s-trans (where the C=O bond is anti-periplanar to a ring C-C bond).

Computational and experimental studies on related 2'-fluoro-substituted acetophenones have shown a strong and exclusive preference for the s-trans conformation. nih.govacs.org This preference is attributed to the minimization of steric repulsion between the acetyl group's methyl and the substituent at the 2' position on the ring. The s-trans conformation is found to be the most stable arrangement in various solvents, indicating its intrinsic stability. nih.govacs.org

Environmental factors, such as the polarity of the solvent, can influence the electronic properties of the molecule even if the fundamental conformation does not change. For example, studies on 2'-fluoroacetophenone (B1202908) have shown that while the s-trans conformer is always preferred, the magnitude of through-space NMR coupling constants between the fluorine and acetyl protons correlates linearly with the dielectric constant of the solvent. nih.gov This suggests that the solvent's polarity can subtly alter the charge distribution and interatomic distances within the stable s-trans conformer.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm (which highlights contacts shorter than van der Waals radii) to identify key interactions such as hydrogen bonds and halogen bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to characterize chemical bonding. nih.gov In QTAIM, the presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is evidence of an interaction. nih.gov The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

Covalent Bonds: Characterized by high ρ and a negative ∇²ρ.

Non-Covalent Interactions (e.g., hydrogen, halogen bonds): Characterized by low ρ and a positive ∇²ρ, indicative of closed-shell interactions. nih.govup.ac.za

For this compound, a QTAIM analysis would be expected to identify BCPs corresponding to the weak C–H···O, C–H···F, and Br···O intermolecular interactions, confirming their presence and quantifying their strengths based on the electron density at the critical points. up.ac.zanih.gov

Computational Prediction of Reactivity and Mechanistic Pathways

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -(I+A)/2). dergipark.org.tr

Nucleophilicity: While there are various scales, it generally relates to the HOMO energy. A higher HOMO energy indicates a greater ability to donate electrons and act as a nucleophile.

For this compound, the presence of multiple electron-withdrawing groups (F, Br, and the acetyl group) is expected to lower the energy of both the HOMO and LUMO. This would result in a relatively high chemical hardness, indicating good stability. The significant electron deficiency on the aromatic ring and the carbonyl carbon suggests that the molecule would have a high electrophilicity index (ω), making it susceptible to attack by nucleophiles.

| Reactivity Index | Definition | Predicted Value for this compound | Interpretation |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Low | Low nucleophilicity; stable electron donor orbitals. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low | High propensity to accept electrons. |

| Chemical Hardness (η) | (I - A) / 2 | High | High kinetic stability, low overall reactivity. dergipark.org.tr |

| Electrophilicity Index (ω) | μ² / 2η | High | Strong electrophilic character; reactive towards nucleophiles. dergipark.org.tr |

Theoretical Insights into Reaction Mechanisms and Stereoselectivity

No specific research data is available in the scientific literature for this topic.

Advanced Spectroscopic and Analytical Characterization for Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For acetophenone (B1666503) and its derivatives, characteristic vibrations include those of the carbonyl group (C=O), carbon-carbon bonds within the aromatic ring, and carbon-hydrogen bonds. nih.govresearchgate.net The presence of bromine and fluorine substituents on the phenyl ring of 2',3'-Dibromo-4'-fluoroacetophenone will influence the positions and intensities of these characteristic bands. For instance, the strong electron-withdrawing nature of the halogen atoms can shift the C=O stretching frequency.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic ring modes. nih.govnih.gov In the case of this compound, FT-Raman can be used to further probe the vibrations of the substituted phenyl ring and the acetyl group. The combination of FTIR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes. nih.govconicet.gov.ar

Detailed Vibrational Assignment and Potential Energy Distribution (PED) Analysis

A detailed understanding of the molecular vibrations is achieved through a combination of experimental data and theoretical calculations. researchgate.net Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the theoretical vibrational frequencies and intensities. dergipark.org.trias.ac.in The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netias.ac.in This allows for a precise and unambiguous assignment of the observed spectral bands to specific molecular motions. conicet.gov.ar

Table 1: Illustrative Vibrational Assignments for Acetophenone Derivatives

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1685 | ν(C=O) | Carbonyl stretching |

| ~1600-1450 | ν(C=C) | Aromatic C=C stretching |

| ~1360 | δ(C-H) | Methyl symmetric bending |

| ~1260 | ν(C-C) | Phenyl-C(=O) stretching |

| ~1000 | β(C-H) | Aromatic C-H in-plane bending |

| ~850 | γ(C-H) | Aromatic C-H out-of-plane bending |

Note: This table provides a general illustration of vibrational assignments for acetophenone derivatives. The exact wavenumbers for this compound will be influenced by the specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Patterns

¹H and ¹³C NMR are fundamental techniques for organic structure elucidation.

¹H NMR: The ¹H NMR spectrum of this compound will show distinct signals for the protons of the methyl group and the aromatic ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, providing information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. chemicalbook.com Each unique carbon atom gives rise to a distinct signal. chemicalbook.com The chemical shifts of the carbon atoms in this compound will be significantly affected by the attached substituents. For example, the carbonyl carbon will appear at a characteristic downfield shift, while the carbons bonded to bromine and fluorine will also show predictable shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for a Substituted Acetophenone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.5 - 2.7 | Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplet |

Note: The exact chemical shifts and coupling patterns for the aromatic protons of this compound will depend on their specific positions relative to the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Substituted Acetophenone

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| C-Br | 110 - 130 |

| C-F | 155 - 165 (with C-F coupling) |

| Aromatic C | 120 - 140 |

| -CH₃ | 25 - 30 |

Note: These are approximate ranges, and the precise values for this compound require experimental determination.

Fluorine-19 (¹⁹F) NMR Spectroscopic Studies for Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov The chemical shift of the fluorine signal is highly dependent on its electronic environment. acs.org Furthermore, the fluorine atom will couple with neighboring protons and carbons, providing additional structural information through the observation of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. These coupling constants can be particularly useful in confirming the position of the fluorine substituent on the aromatic ring. acs.org

Other Spectroscopic and Analytical Techniques

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of "this compound" by probing the transitions between electronic energy levels. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated systems and the presence of chromophores.

The UV-Vis spectrum of "this compound" is expected to exhibit absorptions corresponding to several types of electronic transitions. youtube.com These include:

π → π* transitions: These high-energy transitions occur within the aromatic ring and the carbonyl group, which are both π-conjugated systems. The extensive substitution on the benzene (B151609) ring is likely to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted acetophenone.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs of the oxygen or halogen atoms) to an anti-bonding π* orbital of the carbonyl group or the aromatic ring. These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths. youtube.com

A theoretical study on the related molecule 2,4'-dibromoacetophenone (B128361) showed that the solvent environment can influence the position of the absorption maxima. researchgate.net Similarly, for "this compound," the polarity of the solvent is expected to affect the energies of the molecular orbitals and thus the wavelengths of the electronic transitions. For example, polar solvents can stabilize the ground state and excited states to different extents, leading to shifts in the absorption bands. youtube.com

| Expected Electronic Transition | Associated Molecular Feature | Anticipated Wavelength Region |

| π → π | Aromatic Ring, Carbonyl Group | Shorter Wavelength (Higher Energy) |

| n → π | Carbonyl Oxygen, Halogen Lone Pairs | Longer Wavelength (Lower Energy) |

This table presents a generalized expectation for the electronic transitions of "this compound" based on established principles of UV-Vis spectroscopy.

Mass spectrometry is an indispensable tool for the identification and purity assessment of "this compound". It provides information about the molecule's mass-to-charge ratio (m/z), which allows for the determination of its molecular weight and elemental composition. The empirical formula of "this compound" is C₈H₅Br₂FO, corresponding to a molecular weight of approximately 295.93 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be visible for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a fragment with two bromine atoms will show a triplet of peaks with relative intensities of approximately 1:2:1 (for M⁺, [M+2]⁺, and [M+4]⁺).

The fragmentation pattern of "this compound" under EI-MS can provide valuable structural information. Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu Expected fragmentation patterns include:

Loss of the methyl group (•CH₃): This would result in the formation of a [M-15]⁺ acylium ion.

Loss of the bromoacetyl group (•COCH₂Br): This would lead to a fragment corresponding to the dibromofluorophenyl cation.

Cleavage of the C-C bond between the carbonyl and the aromatic ring: This would generate a bromoacetyl cation ([BrCH₂CO]⁺) and a dibromofluorobenzene radical, or vice versa.

The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments, further solidifying the compound's identification and assessing its purity.

| Ion | Proposed Identity | Expected m/z |

| [M]⁺ | Molecular Ion | ~296 |

| [M-15]⁺ | Loss of •CH₃ | ~281 |

| [M-122]⁺ | Loss of •COCH₂Br | ~174 |

| [C₇H₄Br₂FO]⁺ | Acylium Ion | ~281 |

| [CH₂BrCO]⁺ | Bromoacetyl Cation | ~121 |

This table outlines plausible fragmentation patterns for "this compound" in mass spectrometry. The m/z values are approximated to the nearest integer for the most abundant isotopes.

X-ray Crystallography and Solid-State Analysis

While specific single-crystal X-ray diffraction data for "this compound" is not publicly available, analysis of closely related structures, such as 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one, provides a strong basis for predicting its molecular and crystal structure. Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org

For "this compound," a successful crystallographic analysis would yield detailed information on:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the expected geometry of the acetyl group and the substituted benzene ring.

Torsional angles: The dihedral angles that define the orientation of the acetyl group relative to the plane of the aromatic ring. This would provide a definitive picture of the molecule's conformation in the solid state.

Stereochemistry: Unambiguous assignment of the relative positions of the substituents.

The crystal structure of 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one reveals that the bromine substituents adopt a nearly anti-conformation. It is plausible that "this compound" would also exhibit a preferred conformation in the solid state that minimizes steric hindrance between the bulky bromine atoms and the acetyl group.

Dipole-dipole interactions: The polar carbonyl group (C=O) will lead to significant dipole-dipole interactions, with the partially negative oxygen atom of one molecule aligning with the partially positive carbonyl carbon of a neighboring molecule. youtube.com

Halogen bonding: The bromine and fluorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the carbonyl oxygen or the π-system of the aromatic ring. Halogen bonding is a directional interaction that can strongly influence crystal packing. nih.gov

π-π stacking: The aromatic rings may stack on top of each other, offset to minimize electrostatic repulsion, leading to stabilizing π-π interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of bromine atoms on both the aromatic ring and the acetyl chain, along with a fluorine atom, allows for selective and sequential reactions, such as nucleophilic substitution, cross-coupling reactions, and the formation of heterocyclic systems.

Although specific examples detailing the use of 2',3'-Dibromo-4'-fluoroacetophenone in agrochemical production are not prominent in available literature, the utility of similar bromo-fluoroacetophenone derivatives is well-established. For instance, the related compound 2'-Bromo-4'-fluoroacetophenone serves as a key intermediate in the manufacture of pyrethroid insecticides like cyhalothrin (B162358) and fluthrin. innospk.com These synthetic pesticides are valued for their high efficacy against pests combined with low toxicity to mammals and rapid degradation in the environment. innospk.com

Similarly, other halogenated acetophenones are crucial in synthesizing important pharmaceutical intermediates, which are a major class of fine chemicals. fishersci.ca The compound 2,2-Dibromo-4'-fluoroacetophenone, for example, is explicitly used for this purpose. fishersci.ca Given that this compound is commercially available, it is primarily utilized as a versatile building block for synthesizing more complex target molecules in research and development settings.

The development of new molecular scaffolds is a cornerstone of modern drug discovery, aiming to create novel structures with improved therapeutic properties. unife.it Halogenated acetophenones are frequently employed as starting materials for such scaffolds.

A prominent example is the use of 2'-Bromo-4'-fluoroacetophenone in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). innospk.com The synthesis leverages the reactive nature of the bromo-fluoroacetophenone structure to build the final drug molecule. innospk.com Furthermore, related acetophenone (B1666503) structures are precursors to chalcones, which are α,β-unsaturated ketones recognized for their wide range of biological activities and as important scaffolds in drug discovery. ossila.com Derivatives of 2-Bromo-3′-fluoroacetophenone are used to create thiazoles, which have shown promise as correctors for the protein defect in cystic fibrosis and as enzyme inhibitors. ossila.com

The acetophenone core itself is a common feature in various biologically active compounds. For instance, novel acetophenone-1,2,3-triazole conjugates have been designed and synthesized as potent inhibitors of the InhA enzyme, a critical target for anti-tuberculosis drug development. nih.gov This highlights the value of the acetophenone motif in generating libraries of compounds for screening against therapeutic targets. nih.gov

Table 1: Examples of Drug Scaffolds Derived from Related Acetophenones

| Precursor Compound | Resulting Scaffold/Drug | Therapeutic Area |

|---|---|---|

| 2'-Bromo-4'-fluoroacetophenone | Flurbiprofen | Anti-inflammatory innospk.com |

| 3′-Bromo-4′-fluoroacetophenone | Chalcone (B49325) derivatives | Drug Discovery ossila.com |

| 2-Bromo-3′-fluoroacetophenone | Thiazole (B1198619) derivatives | Cystic Fibrosis, Enzyme Inhibition ossila.com |

Contributions to the Development of Functional Materials

The unique electronic properties conferred by fluorine and bromine atoms make halogenated acetophenones attractive starting materials for functional organic materials used in electronics and photonics.

Fluorinated compounds are highly sought after in the design of liquid crystals (LCs) for modern display technologies due to their ability to induce specific dielectric anisotropies. nih.gov While direct synthesis from this compound is not reported, related molecules are key precursors. Chalcones derived from 3′-Bromo-4′-fluoroacetophenone are utilized in the development of novel liquid crystals and other optical materials. ossila.com The synthesis of LCs often involves creating molecules with a rigid core and flexible terminal groups, a structure that can be readily accessed using acetophenone derivatives. nih.govmdpi.com

In the realm of phosphorescent materials, which are crucial for Organic Light Emitting Diodes (OLEDs), iridium complexes are of particular interest. The ligands used to create these complexes are often synthesized from halogenated precursors. For example, 2-Bromo-3′-fluoroacetophenone is used to synthesize pyrazine-based ligands. ossila.com When these ligands are coordinated with iridium, they form complexes that exhibit strong phosphorescence, with emissions ranging from yellow to deep red. ossila.com The synthesis of such phosphorescent metal complexes is a field of active research, with a focus on tuning the emission properties by modifying the ligand structure. elsevierpure.comnih.gov

Polycyclic heteroaromatic hydrocarbons (Hetero-PAHs) are a class of organic molecules with significant applications in materials science, particularly as organic semiconductors. The synthesis of these complex structures often relies on cross-coupling reactions.

A relevant example is the synthesis of functionalized carbazoles, a type of hetero-PAH, from 3′-Bromo-4′-fluoroacetophenone. ossila.com The synthesis proceeds via a tandem reaction involving a Suzuki cross-coupling to form a biaryl intermediate, followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction where the fluorine atom is displaced by a nitrogen atom to close the carbazole (B46965) ring. ossila.com The bromine atom on the acetophenone ring serves as the handle for the initial Suzuki coupling. Given the structural similarities, this compound could potentially undergo similar transformations to yield novel, highly substituted hetero-PAH structures.

Biomolecular Interactions and Enzyme Inhibition Studies

The acetophenone framework is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound, with its multiple halogen atoms, offers possibilities for creating potent and selective inhibitors through specific interactions within an enzyme's active site.

While direct studies on this compound are lacking, research on related molecules is insightful. Thiazole derivatives synthesized from 2-Bromo-3′-fluoroacetophenone have been identified as inhibitors of glutathione (B108866) S-transferase Omega 1 (GSTO1), an enzyme implicated in inflammatory pathways and cancer. ossila.com In another study, a series of Schiff bases derived from 2,4-dihydroxyacetophenone were synthesized and found to be potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3), enzymes relevant to cardiovascular and inflammatory diseases. nih.gov Molecular docking studies in these reports help to elucidate the specific binding interactions responsible for the inhibitory activity. nih.gov

Table 2: Enzyme Inhibition by Derivatives of Related Acetophenones

| Acetophenone Precursor | Derivative Class | Target Enzyme | Significance |

|---|---|---|---|

| 2-Bromo-3′-fluoroacetophenone | Thiazoles | Glutathione S-transferase Omega 1 (GSTO1) | Anti-inflammatory, Anti-cancer ossila.com |

| 2,4-dihydroxyacetophenone | Schiff Bases | Phosphodiesterase-1 (PDE-1) and -3 (PDE-3) | Cardiovascular, Anti-inflammatory nih.gov |

These examples underscore the potential of the acetophenone scaffold in medicinal chemistry. The unique electronic and steric properties of this compound make it an intriguing candidate for the design of new enzyme inhibitors, where its halogen atoms could form specific halogen bonds or other key interactions within a protein's binding pocket.

Investigations into Molecular Interactions with Biological Targets

Currently, there are no published studies detailing the investigation of molecular interactions between this compound and specific biological targets. While the presence of bromine and fluorine atoms in an acetophenone scaffold suggests the potential for various non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial for molecular recognition by biological macromolecules, these have not been explored for this particular compound.

General research on related fluorinated and brominated compounds has shown that such substitutions can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorination is known to alter metabolic stability and binding affinity to protein targets. Similarly, bromine's polarizability can lead to strong halogen bonds with protein residues, a feature increasingly exploited in drug design. However, without specific studies on this compound, any discussion of its potential biological interactions remains purely speculative.

Mechanistic Studies of Enzyme Inhibition

There is a notable absence of research into the mechanistic action of this compound as an enzyme inhibitor. The acetophenone moiety is a common feature in various enzyme inhibitors, and the di-bromo and fluoro substitutions could theoretically confer inhibitory activity against a range of enzymes. For example, α-haloketones are a well-known class of irreversible enzyme inhibitors that act by alkylating active site nucleophiles.

However, no studies have been published that investigate whether this compound acts as a competitive, non-competitive, uncompetitive, or irreversible inhibitor of any specific enzyme. Mechanistic studies, which would typically involve kinetic assays to determine inhibition constants (Kᵢ) and the mode of inhibition, have not been reported for this compound.

Future Directions and Emerging Research Areas in the Chemistry of 2 ,3 Dibromo 4 Fluoroacetophenone

The strategic placement of bromine and fluorine atoms on the acetophenone (B1666503) scaffold makes 2',3'-Dibromo-4'-fluoroacetophenone a valuable, yet underexplored, building block in synthetic chemistry. Its potential lies in the differential reactivity of its functional groups, paving the way for the synthesis of complex molecular architectures. Future research is poised to unlock this potential through innovative catalytic methods, sustainable practices, and computational insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.